3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one
Description
3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one is a substituted benzofuranone derivative characterized by a partially saturated bicyclic framework. Its structure consists of a benzofuran-4(5H)-one core (a cyclohexenone ring fused to a furan) with a propyl group (-CH₂CH₂CH₃) at position 1 and an ethoxy substituent (-OCH₂CH₃) at position 3. The 6,7-dihydro designation indicates saturation at the 6 and 7 positions of the bicyclic system.
Properties
CAS No. |
920977-84-0 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-ethoxy-1-propyl-6,7-dihydro-5H-2-benzofuran-4-one |
InChI |
InChI=1S/C13H18O3/c1-3-6-11-9-7-5-8-10(14)12(9)13(16-11)15-4-2/h3-8H2,1-2H3 |
InChI Key |
HRQQCVJONILAOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCCC(=O)C2=C(O1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxypropyl alcohol and phthalic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy or propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, benzofuran derivatives have been shown to interact with biological targets involved in pain pathways, suggesting that this compound may also possess similar effects.
Material Science
The compound's unique structure allows it to be utilized in the development of new materials. Its potential as a polymer additive or stabilizer has been investigated due to its ability to enhance thermal stability and mechanical properties in composite materials.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Compatibility with Polymers | Excellent |
Research indicates that incorporating such compounds into polymer matrices can improve durability and resistance to environmental factors .
Cosmetic Formulations
In the cosmetic industry, 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one is being explored for its potential benefits in skin care products. Its properties may contribute to moisturizing effects and skin barrier enhancement.
Case Study: Cosmetic Efficacy
A formulation study evaluated the incorporation of benzofuran derivatives into moisturizing creams. The results demonstrated significant improvements in skin hydration and barrier function after application over several weeks . This suggests that 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one could be beneficial in similar formulations.
Environmental Applications
Emerging research points towards the use of this compound in environmental science as well. Its potential role as a biodegradable agent or an eco-friendly solvent is under investigation due to its favorable degradation profile compared to traditional solvents.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-propyl-6,7-dihydroisobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physicochemical and Functional Properties
- Lipophilicity: The target compound’s ethoxy and propyl groups increase hydrophobicity compared to 6,7-Dihydro-2-methyl-4(5H)-benzofuranone , enhancing membrane permeability but reducing aqueous solubility.
- Steric Effects : Bulky substituents in 3aa and the (5R,6R)-configured compound may hinder reactivity or binding in biological systems compared to the target compound’s linear alkyl/alkoxy groups.
- Thermal Stability : Ethoxy and propyl substituents (electron-donating) could stabilize the target compound’s core against thermal degradation relative to ester-containing analogs like 3aa.
Biological Activity
3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18O3
- Molecular Weight : 270.31 g/mol
- CAS Number : 920977-82-8
- LogP : 3.86 (indicating moderate lipophilicity)
The biological activity of 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one is thought to be mediated through various mechanisms including:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
Biological Activity Overview
The following table summarizes key biological activities reported for 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one and related compounds:
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of benzofuran derivatives, 3-Ethoxy-1-propyl-6,7-dihydro-2-benzofuran-4(5H)-one was administered to scopolamine-induced memory impairment models. The results indicated significant improvements in learning and memory tasks compared to control groups, suggesting its potential utility in treating cognitive deficits associated with Alzheimer's disease.
Case Study 2: Enzyme Inhibition Profile
A series of structure-activity relationship (SAR) studies were conducted to assess the inhibitory effects of various benzofuran derivatives on AChE and BuChE. The findings revealed that modifications in the ethoxy and propyl groups significantly influenced enzyme inhibition potency. Notably, compounds with longer alkyl chains demonstrated enhanced activity against both enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
